MK-8353 is a potent and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. [, ] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Dysregulation of the MAPK pathway, particularly through mutations in genes like BRAF, is implicated in various cancers, making ERK1/2 attractive therapeutic targets. [, ]
A detailed synthesis analysis is presented in the paper titled "Discovery of MK-8353: An Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." [] The synthesis involves multiple steps and utilizes a novel pyrrolidine derivative as the starting point. [] This publication outlines the structure-activity relationship (SAR) optimization process that led to the discovery of MK-8353, highlighting key structural modifications that improved the compound's potency and pharmacokinetic properties. []
The molecular structure of MK-8353, bound to its target ERK2, is available in the Protein Data Bank (PDB) under accession code 6DCG. [] The structure reveals key interactions between the inhibitor and the ATP-binding pocket of ERK2, providing insights into its inhibitory mechanism. [] This structural information is valuable for designing and developing novel ERK inhibitors with improved potency and selectivity.
MK-8353 exhibits a dual mechanism of action in inhibiting ERK1/2. [] Firstly, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK1/2 and preventing the phosphorylation of downstream substrates. [] Secondly, it demonstrates a unique allosteric binding mode, engaging a second binding site on ERK1/2, further enhancing its inhibitory activity. [] This dual mechanism distinguishes MK-8353 from other ERK inhibitors and contributes to its overall potency and efficacy.
MK-8353 has demonstrated efficacy in preclinical models of various cancers, particularly those driven by BRAF mutations. [] It shows promising results in inhibiting tumor growth in BRAFV600-mutant melanoma xenograft models. [] Furthermore, research utilizing MK-8353 as a tool compound has revealed:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4